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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 13

Cat. No.: B12414120 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in resolving

issues related to the low yield of recombinant human Carbonic Anhydrase XIII (CA XIII) protein.

Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase XIII (CA XIII) and why is its recombinant production

important?

A1: Human Carbonic Anhydrase XIII (CA XIII) is a zinc metalloenzyme that catalyzes the

reversible hydration of carbon dioxide to bicarbonate and a proton.[1] It is expressed in various

tissues, including the salivary glands, kidneys, and gastrointestinal tract. Recombinant

production of CA XIII is crucial for structural and functional studies, inhibitor screening for drug

development, and various biotechnological applications.

Q2: What are the most common reasons for low yield of recombinant CA XIII?

A2: Low yields of recombinant CA XIII can stem from a variety of factors throughout the

expression and purification workflow. The most common issues include:

Suboptimal gene expression: This can be due to rare codon usage in the expression host, an

inappropriate expression vector or promoter, or mRNA instability.
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Protein insolubility and misfolding: CA XIII, like many recombinant proteins, can misfold and

aggregate into insoluble inclusion bodies, especially when overexpressed in bacterial

systems like E. coli.[2][3]

Protein degradation: The expressed protein may be degraded by host cell proteases.

Inefficient purification: Issues with the affinity tag accessibility, suboptimal buffer conditions,

or incorrect chromatography procedures can lead to significant protein loss during

purification.

Lack of essential cofactor: As a zinc metalloenzyme, the absence or insufficient

concentration of zinc ions in the culture medium can lead to misfolding and inactivity, thereby

affecting the final yield of functional protein.[1]

Q3: Which expression system is best for producing CA XIII?

A3: The choice of expression system is critical for obtaining a good yield of soluble and active

CA XIII.[2]

Escherichia coli: This is the most common and cost-effective system for recombinant protein

production. However, the high rate of protein synthesis in E. coli can lead to the formation of

insoluble inclusion bodies.[2] Optimization of expression conditions is often necessary.

Yeast (e.g., Pichia pastoris): Yeast systems can perform some post-translational

modifications and may offer better protein folding, potentially leading to higher yields of

soluble protein.[4]

Insect and Mammalian cells: These systems provide the most native-like environment for

folding and post-translational modifications of human proteins. They are often used when E.

coli or yeast systems fail to produce active protein, though they are more expensive and

complex to work with.[5][6]

For initial attempts, E. coli is a good starting point due to its simplicity and the vast array of

available tools for optimizing expression.
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Issue 1: Low or No Expression of CA XIII
If you are observing very low or no detectable CA XIII protein on an SDS-PAGE gel or Western

blot, consider the following troubleshooting steps.

Problem: The CA XIII gene sequence may contain codons that are rarely used by the E. coli

expression host, leading to translational stalling and low protein expression.[7]

Solution:

Analyze Codon Usage: Use online tools to analyze the codon usage of your human CA XIII

gene and compare it to the codon usage of your E. coli strain.

Gene Synthesis with Optimized Codons: Synthesize a new version of the CA XIII gene with

codons optimized for high expression in E. coli. This can significantly increase protein yield.

[8][9][10][11][12]

Obtain the nucleotide sequence of the human CA XIII gene.

Use an online codon usage analysis tool (e.g., GenScript's Rare Codon Analysis Tool, IDT's

Codon Optimization Tool).

Select Escherichia coli as the expression host.

The tool will provide a Codon Adaptation Index (CAI) and identify rare codons. A CAI value

closer to 1.0 indicates better adaptation.

If the CAI is low and there is a high percentage of rare codons, consider codon optimization.

Problem: The choice of expression vector and promoter strength can significantly impact the

level of protein expression.[13] A weak promoter may result in low expression, while an overly

strong promoter can lead to the accumulation of misfolded protein in inclusion bodies.

Solution:

Promoter Strength: If you are using a vector with a weak promoter and seeing low

expression, consider switching to a vector with a stronger, inducible promoter like the T7

promoter (e.g., in pET vectors).[13]
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Tightly Controlled Promoters: If protein toxicity is suspected, use a vector with a tightly

regulated promoter (e.g., the araBAD promoter in pBAD vectors) to minimize basal

expression before induction.[7]

Promoter Induction Expression Level Regulation

lac IPTG Moderate Leaky

T7 IPTG High
Tight (with lac

operator)

araBAD L-arabinose Tunable Very Tight

pL/pR Temperature shift High Tight

A comparison of common E. coli promoters.

Issue 2: CA XIII is Expressed but is Insoluble (Inclusion
Bodies)
A common problem is the formation of insoluble aggregates of misfolded protein known as

inclusion bodies.

Problem: High induction temperatures and high inducer concentrations can lead to a rapid rate

of protein synthesis that overwhelms the cell's folding machinery.

Solution:

Lower Induction Temperature: After inducing expression, lower the culture temperature to 18-

25°C. This slows down protein synthesis, allowing more time for proper folding.[7]

Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find

the lowest concentration that gives a reasonable yield of soluble protein.

Zinc Supplementation: Since CA XIII is a zinc metalloenzyme, the availability of zinc is

crucial for its proper folding and activity.[1] Supplement the growth media with zinc sulfate

(ZnSO₄) to a final concentration of 50-100 µM.[14][15]
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Condition Temperature
IPTG
Concentration

Soluble CA XIII
Yield

Standard 37°C 1 mM Low

Optimized 1 25°C 0.5 mM Medium

Optimized 2 18°C 0.1 mM High

Optimized 3 18°C
0.1 mM + 100 µM

ZnSO₄
Highest

Hypothetical data showing the effect of culture conditions on soluble CA XIII yield.

Problem: The expression host may not have sufficient levels of chaperones to assist in the

proper folding of the overexpressed human protein.

Solution:

Chaperone Plasmids: Co-transform your E. coli cells with a second plasmid that expresses a

set of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).[16] These chaperones

can assist in the folding of CA XIII and prevent its aggregation.

If optimizing expression conditions does not yield sufficient soluble protein, you can purify the

protein from inclusion bodies and then refold it in vitro.

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM

NaCl, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

Inclusion Body Isolation: Centrifuge the lysate at a high speed (e.g., 15,000 x g for 30

minutes at 4°C). The insoluble inclusion bodies will be in the pellet.

Washing: Wash the inclusion body pellet multiple times with a buffer containing a mild

detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.[17]

Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong

denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10

mM DTT).[18]
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Refolding: Refold the denatured protein by rapidly diluting it into a large volume of refolding

buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.5 M L-arginine, and 100 µM

ZnSO₄). L-arginine helps to prevent aggregation during refolding.

Purification: Purify the refolded, soluble CA XIII using a suitable chromatography method,

such as immobilized metal affinity chromatography (IMAC) if it has a His-tag.

Issue 3: Low Yield After Purification
If you have a good expression level but lose a significant amount of protein during purification,

consider the following.

Problem: The His-tag may be partially or fully buried within the folded protein, leading to poor

binding to the IMAC resin. Also, the buffer conditions may not be optimal for binding.

Solution:

Tag Placement: If you suspect the tag is not accessible, consider re-cloning with the tag at

the other terminus of the protein (N- vs. C-terminus).

Buffer Optimization: Ensure the pH of your lysis and binding buffers is appropriate for His-tag

binding (typically pH 7.5-8.0). Include a low concentration of imidazole (10-20 mM) in your

wash buffer to reduce non-specific binding.

Column Equilibration: Equilibrate the Ni-NTA or other IMAC column with binding buffer (e.g.,

50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 50 µM ZnSO₄).

Load Sample: Load the clarified soluble lysate (or refolded protein) onto the column.

Wash: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl

pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 50 µM ZnSO₄) to remove non-specifically bound

proteins.

Elution: Elute the His-tagged CA XIII with elution buffer containing a high concentration of

imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 50 µM

ZnSO₄).

Analysis: Analyze the fractions by SDS-PAGE to check for purity and yield.
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Caption: Troubleshooting workflow for low recombinant CA XIII yield.
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Caption: Protein folding versus inclusion body formation pathway.
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Caption: Workflow for His-tagged protein purification using IMAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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